molecular formula C3H3NO2 B058208 Methyl cyanoformate CAS No. 17640-15-2

Methyl cyanoformate

Cat. No. B058208
CAS RN: 17640-15-2
M. Wt: 85.06 g/mol
InChI Key: OBWFJXLKRAFEDI-UHFFFAOYSA-N
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Description

Synthesis Analysis

Methyl cyanoformate can be synthesized through different catalytic procedures, one of which involves the cyanoesterification of 1,2-dienes catalyzed by nickel. This process allows for the regioselective formation of beta-cyano-alpha-methylenealkanoates, which can further isomerize to alpha-cyanomethyl-alpha,beta-unsaturated carboxylates under specific conditions, showcasing the versatility and efficiency of this synthesis approach (Hirata et al., 2009). Another method involves transition metal-catalyzed cycloadditions of yne-ynamides with methylcyanoformate, leading to substituted β- and γ-carbolines (Nissen et al., 2011).

Molecular Structure Analysis

The molecular structure of methyl cyanoformate has been extensively studied using microwave spectroscopy and ab initio calculations. These studies have helped determine the structural parameters for the s-trans conformer of methyl cyanoformate, providing insights into its molecular geometry and the barrier to internal rotation. This detailed structural analysis is crucial for understanding the reactivity and properties of methyl cyanoformate (Durig et al., 1992).

Chemical Reactions and Properties

Methyl cyanoformate participates in a wide range of chemical reactions, including cyanoesterification and cyanocarbamoylation of alkynes, facilitated by nickel/Lewis acid cooperative catalysis. These reactions produce beta-cyano-substituted acrylates and acrylamides, serving as versatile synthetic building blocks for further chemical transformations (Hirata et al., 2010).

Physical Properties Analysis

The physical properties of methyl cyanoformate, such as its molecular structure, have been elucidated through spectroscopic methods, including microwave spectroscopy and ab initio calculations. These analyses provide valuable information about its rotational constants, internal rotation barriers, and optimized structures, essential for understanding its behavior in various chemical environments (Durig et al., 1992).

Chemical Properties Analysis

The chemical properties of methyl cyanoformate, including its reactivity in cyanoesterification reactions, highlight its utility as a synthetic building block. These reactions not only showcase its chemical versatility but also its potential in creating a variety of functionalized molecules, making it a valuable compound in organic synthesis (Hirata et al., 2009).

Scientific Research Applications

  • Organic Synthesis

    • Methyl cyanoformate is used as a reagent in organic synthesis as a source of the methoxycarbonyl group . It is also known as Mander’s reagent .
    • When a lithium enolate is generated in diethyl ether or methyl t-butyl ether, treatment with Mander’s reagent will selectively afford the C-acylation product . Thus, for enolate acylation reactions in which C- vs. O-selectivity is a concern, methyl cyanoformate is often used in place of more common acylation reagent like methyl chloroformate .
    • The results of this application are the selective formation of C-acylation products .
  • Regiocontrolled Synthesis of β-keto esters

    • Methyl cyanoformate is most commonly employed to effect the regiocontrolled synthesis of β-keto esters through the C-acylation of preformed lithium enolates .
    • It is superior to more traditional reagents such as acyl halides, anhydrides and carbon dioxide because these can also produce variable amounts of the corresponding O-acylated products .
    • The result of this application is the regiocontrolled synthesis of β-keto esters .
  • Enantioselective Synthesis

    • Methyl cyanoformate has been used in enantioselective synthesis of series of pure S- (+)-2β-carboalkoxy-3α- [bis (4-fluorophenyl)methoxy]tropanes .
    • The specific methods of application or experimental procedures are not mentioned in the source .
    • The result of this application is the enantioselective synthesis of series of pure S- (+)-2β-carboalkoxy-3α- [bis (4-fluorophenyl)methoxy]tropanes .
  • Peroxide-Initiated Free-Radical Chain Cyanation

    • Methyl cyanoformate has been used in peroxide-initiated free-radical chain cyanation of several hydrocarbons .
    • The specific methods of application or experimental procedures are not mentioned in the source .
    • The result of this application is the cyanation of several hydrocarbons .
  • C-Acylation of Enolates

    • Methyl cyanoformate has been used in the C-acylation of enolates .
    • The specific methods of application or experimental procedures are not mentioned in the source .
    • The result of this application is the C-acylation of enolates .
  • Photolysis

    • Methyl cyanoformate has been used in the 193 nm photolysis .
    • Nanosecond time-resolved infrared emission spectroscopy was used to monitor the ro-vibrationally excited photoproducts generated in the photolysis reaction .
    • The result of this application is the generation of ro-vibrationally excited photoproducts .
  • Dipolarophile in Cycloaddition Reactions

    • Methyl cyanoformate has been employed as a dipolarophile . It reacts with an α-diazo-β-imido ester .
    • The specific methods of application or experimental procedures are not mentioned in the source .
    • The result of this application is the formation of cycloaddition products .
  • Radical Cyanating Agent

    • In the presence of polyoxotungstate, methyl cyanoformate has been used as a radical cyanating agent .
    • The specific methods of application or experimental procedures are not mentioned in the source .
    • The result of this application is the cyanation of various substrates .
  • Formation of Substituted Tetrazoles

    • Its homologue ethyl cyanoformate behaves as a dipolarophile and has been used to form substituted tetrazoles .
    • The specific methods of application or experimental procedures are not mentioned in the source .
    • The result of this application is the formation of substituted tetrazoles .
  • Preparation of α-keto esters

    • Ethyl cyanoformate has also been employed in the preparation of α-keto esters .
    • The specific methods of application or experimental procedures are not mentioned in the source .
    • The result of this application is the preparation of α-keto esters .
  • Ingredient in Zyklon A

    • Methyl cyanoformate is also an ingredient in Zyklon A . It has lachrymatory effects .
    • The specific methods of application or experimental procedures are not mentioned in the source .
    • The result of this application is not mentioned in the source .
  • nm Photolysis

    • Methyl cyanoformate has been used in the 193 nm photolysis .
    • Specifically, nanosecond time-resolved infrared emission spectroscopy was used to monitor the ro-vibrationally excited photoproducts generated in the photolysis reaction .
    • The result of this application is the generation of ro-vibrationally excited photoproducts .
  • Dipolarophile in Cycloaddition Reactions

    • Methyl cyanoformate has been employed as a dipolarophile . It reacts with an α-diazo-β-imido ester .
    • The specific methods of application or experimental procedures are not mentioned in the source .
    • The result of this application is the formation of cycloaddition products .
  • Radical Cyanating Agent

    • In the presence of polyoxotungstate, methyl cyanoformate has been used as a radical cyanating agent .
    • The specific methods of application or experimental procedures are not mentioned in the source .
    • The result of this application is the cyanation of various substrates .
  • Formation of Substituted Tetrazoles

    • Its homologue ethyl cyanoformate behaves as a dipolarophile and has been used to form substituted tetrazoles .
    • The specific methods of application or experimental procedures are not mentioned in the source .
    • The result of this application is the formation of substituted tetrazoles .
  • Preparation of α-keto esters

    • Ethyl cyanoformate has also been employed in the preparation of α-keto esters .
    • The specific methods of application or experimental procedures are not mentioned in the source .
    • The result of this application is the preparation of α-keto esters .
  • Ingredient in Zyklon A

    • Methyl cyanoformate is also an ingredient in Zyklon A . It has lachrymatory effects .
    • The specific methods of application or experimental procedures are not mentioned in the source .
    • The result of this application is not mentioned in the source .
  • nm Photolysis

    • Methyl cyanoformate has been used in the 193 nm photolysis .
    • Specifically, nanosecond time-resolved infrared emission spectroscopy was used to monitor the ro-vibrationally excited photoproducts generated in the photolysis reaction .
    • The result of this application is the generation of ro-vibrationally excited photoproducts .

Safety And Hazards

Methyl cyanoformate is classified as a flammable liquid and vapor . It is fatal if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation .

properties

IUPAC Name

methyl cyanoformate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3NO2/c1-6-3(5)2-4/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBWFJXLKRAFEDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1066235
Record name Carbonocyanidic acid, methyl ester
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Molecular Weight

85.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Methyl cyanoformate

CAS RN

17640-15-2
Record name Methyl cyanoformate
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Record name Methyl cyanoformate
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Record name Carbonocyanidic acid, methyl ester
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Record name Methyl cyanoformate
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Synthesis routes and methods

Procedure details

β-methoxytetralone 1 (0.254 g , 1.4 mmol in 5 ml of THF) was added to a refluxed mixture of (MeO)2CO (2.8 mmol) and sodium hydride (38 mg) in THF (20 ml). The mixture was heated at reflux during the night, cooled, water (25 ml) was added and neutralized with 5% HCL and extracted with ether. The ether was washed with a cooled satured sodium bicarbonate and water. The organic phase was dried. with anhydrous MgSO4 and the solvent was removed under reduced pressure. The residue in THF (5 ml) was added to a mixture of sodium hydride (21 mg, 85 mmol) and RcI (CH3I, 8.5 mmol) in THF (15 ml) and HMPA (1.7 mmol). The mixture was stirred during the night, water (25 ml) was added and neutralized with 5% HCL and extracted with ether. The ether was washed with a cooled satured sodium bicarbonate and water. The organic phase was dried with anhydrous MgSO4 and the solvent was removed under reduced pressure and the compound 2 (Rc =CH3) was obtained in the yield of 80%. The action of MeOCOCN (0.1 ml, 10 min at -78° C.) on the compound 2 (Rc =CH3) (200 mg in 5 ml THF) in presence of LDA (lithium diisopropyl amine prepared from 0.13 ml diisopropyl amine and 1.6M butyl lithium (0.6 ml) at -25° C., 30 min) and HMPA (0.15 ml) yield in 83% the compound 3 (Rc =CH3). To this compound (290 mg) in THF (20 ml) was added 35% potassium hydride (119 mg, 0.72 mmol) 18-crown-6 (24 mg, 0.06 mmol) and the mixture stirred 8 h at 25° C. and then I(CH2)8OTBDMS (657 mg, 1.9 mmol) was added and the mixture heated at reflux 6 h. The extraction with ethyl acetate yield the compound 4 (n=8, Rc =CH3) (98%). The decarboalkoxylation with lithium bromide in pyridine yield the compound 5 (n=8, Rc =CH3) which was treated by the Grignard's reagent of 3-bromo-anisole followed by acidic treatment. The resulting compound 6 (n=8, Rc =CH3) was converted into amide 7 (n=8, Ra =CH3, Rb =C4H9, Rc =CH3) Thus a cooled solution compound 6 (n=8, Rc =CH3) (700 mg) in acetone (17 ml) was added Jones' reagent (8N-chromic add solution, 0.77 ml). After 30 minutes, isopropanol (5 ml) was added and the mixture was poured in water and extracted three times with ethyl acetate. The organic layer was washed twice with brine, dried over magnesium sulfate and evaporated to dryness. The crude acid was used in the next step without purification. To its solution in anhydrous methylene chloride (4 ml) at -10° C. was added, under stirring, triisobutylamine (470 μl, 1.96 mmol) and isobutylchloroformate (280 μl, 2.1 mmol). After 40 minutes, N-methylbutylamine (1.5 ml) was added and the mixture was stirred at room temperature during 1 hour. Methylene chloride (50 ml) was added. The organic solution was washed with 1N HCl, saturated sodium bicarbonate solution and water (3×), dried on magnesium sulfate and evaporated to dryness. The residue was purified by "Flash chromatography" on silica gel (Kieselgel 60, Merck, under 0.063 mm, 50 g). Elution with a mixture of hexane-ethyl acetate gave the amide 7 (n=8, Ra =CH3, Rb =C4H9, Rc =CH3) (63%) The removal of the protection into compound 8 (EM 736, n=7, Ra =CH3, Rb =C4H9, Rc =CH3) is performed with pyridine-HCl.
Name
Quantity
0.13 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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Quantity
0.15 mL
Type
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Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,020
Citations
LN Mander, SP Sethi - Tetrahedron letters, 1983 - Elsevier
… C-acyZation of lithium enolates by methyl cyanoformate provides high yieZds of B-keto esters under mild conditions and with ZOO% regioselectivity. … The method is based on the …
Number of citations: 469 www.sciencedirect.com
SR Crabtree, WLA Chu, LN Mander - Synlett, 1990 - thieme-connect.com
The scope and limitations of the acylation of preformed lithium enolates by methyl cyanoformate have been explored further. In particular, the proportion of C-acylation products in …
Number of citations: 57 www.thieme-connect.com
JR Durig, P Groner, J Lin… - The Journal of chemical …, 1992 - pubs.aip.org
The microwave spectra of seven isotopic species of methyl cyanoformate, CD 3 OC(O)CN, CD 2 HOC(O)CN, 1 3 CH 3 OC(O)CN, CH 3 1 8 OC(O)CN, CH 3 O 1 3 C(O)CN, CH 3 OC(O) …
Number of citations: 17 pubs.aip.org
DD Tanner, PM Rahimi - The Journal of Organic Chemistry, 1979 - ACS Publications
The peroxide-initiated free-radical chain cyanation of several hydrocarbons with methyl cyanoformate has been observed. The reaction is proposed to proceed through the intermediacy …
Number of citations: 51 pubs.acs.org
XQ Zeng, MF Ge, L Du, Z Sun, DX Wang - Journal of molecular structure, 2006 - Elsevier
… The investigations proved the methyl cyanoformate to be the most favorable species for an … by exciting the N and OK shells of methyl cyanoformate, by means of total photoelectron–…
Number of citations: 4 www.sciencedirect.com
신동수, 정윤성, 김정주, 안철진 - Bulletin of the Korean Chemical …, 1998 - koreascience.kr
… of hydrocinamaldehyde 1 and methyl cyanoformate 2 with … Hydrocinnamaldehyde 1 react with methyl cyanoformate 2 in … and 1.25 equiv of methyl cyanoformate in acetonitrile at 80 C …
Number of citations: 8 koreascience.kr
T Ishitsuka, Y Okuda, RK Szilagyi, S Mori… - Dalton …, 2016 - pubs.rsc.org
… We found that after the oxidative addition step of the reagent methyl cyanoformate, the reaction proceeds through an insertion of olefin into a PdII–COOMe bond first. Subsequently, …
Number of citations: 11 pubs.rsc.org
G Williams, NL Owen, J Sheridan - Transactions of the Faraday Society, 1971 - pubs.rsc.org
… METHYL CYANOFORMATE was prepared by direct exchange between potassium cyanide and methyl chloroformate according to the general method suggested by Giuud, Nussler and …
Number of citations: 109 pubs.rsc.org
JR Durig, P Groner, AS Drew… - Journal of Raman …, 1995 - Wiley Online Library
… vibrational study' of methyl cyanoformate contained only the … of liquid and solid methyl cyanoformate in normal isotopic … of s-transmethyl cyanoformate relative to those reported earlier., …
S Dalbouha, ML Senent - Physical Chemistry Chemical Physics, 2019 - pubs.rsc.org
… Methyl cyanoformate (MCN) is notoriously known for being an ingredient in dangerous … The cis → trans barriers of methyl formate (4826 cm −1 ) 14 and methyl cyanoformate are of …
Number of citations: 2 pubs.rsc.org

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